1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a spirochromanone derivative characterized by a fused chroman-4-one core and a piperidine ring, substituted with a 3,4-dimethoxyphenylacetyl group at the 1′-position.
Properties
IUPAC Name |
1'-[2-(3,4-dimethoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-20-8-7-16(13-21(20)28-2)14-22(26)24-11-9-23(10-12-24)15-18(25)17-5-3-4-6-19(17)29-23/h3-8,13H,9-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBWEUWUZFHXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one typically involves multiple steps, starting with the construction of the chroman ring One common approach is the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: Substitution reactions can introduce new substituents onto the chroman or piperidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to understand its interaction with various biomolecules.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: Its unique properties may be exploited in industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which 1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to derivatives synthesized via the same route (e.g., 12a–12g), differing in substituents on the quinoline and phenyl groups. Key comparisons include:
Table 1: Structural and Analytical Comparison of Spirochromanone Derivatives
Key Findings:
Derivatives with chlorophenyl groups (12d, 12e) show reduced solubility, possibly limiting bioavailability .
Anti-Tubercular Activity: Spirochromanones with aryl-thiophene hybrids (e.g., 7-(thiophen-2-yl) derivatives) exhibit potent activity against Mycobacterium tuberculosis (IC₅₀: 2–10 µM), though 12b’s efficacy in this context remains untested .
Cytotoxicity :
- Sulfonyl-containing derivatives (e.g., compound 16 in ) demonstrate superior apoptosis induction in cancer cells (IC₅₀: 0.31 µM) compared to methoxy-substituted analogs, suggesting that electron-withdrawing groups enhance cytotoxicity .
Antimicrobial Potential: Pyrrole-substituted spirochromanones (e.g., 1′-(1-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl) derivatives) show moderate activity against bacterial pathogens, highlighting the role of heterocyclic moieties in broadening therapeutic applications .
Structure-Activity Relationship (SAR) Insights
- Methoxy Substitution : Increasing methoxy groups (e.g., 12b vs. 12a ) correlates with improved ACC inhibition, likely due to enhanced hydrogen bonding with ACC’s active site .
- Halogen Effects : Chlorine atoms (12d , 12e ) improve lipophilicity but may reduce metabolic stability .
- Spiro Core Modifications: Anti-TB and cytotoxic activities are maximized by replacing the quinoline group with thiophene or sulfonyl spacers, indicating flexibility in the core structure for target-specific optimization .
Biological Activity
1'-(2-(3,4-Dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, with a focus on its mechanisms of action and efficacy in various biological systems.
Synthesis
The synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions involving substituted phenyl acetyl derivatives and piperidin-4-one. The detailed synthetic pathway includes:
- Formation of the Spiro Framework : The initial step involves the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone to form a key intermediate.
- Acetylation : The introduction of the 3,4-dimethoxyphenyl group occurs through acylation reactions.
- Final Product Isolation : The final compound is isolated after purification steps such as crystallization and chromatography.
Anticancer Activity
Recent studies have demonstrated that various spirochromanone derivatives exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from spiro[chroman-2,4'-piperidin]-4-one have shown promising results in inhibiting the growth of human cervix carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15.5 |
| Other Derivatives | L1210 | 12.3 |
The structure-activity relationship (SAR) suggests that modifications on the phenyl ring significantly influence anticancer potency.
Cholinesterase Inhibition
The compound has also been evaluated for its cholinesterase inhibitory activity. Inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Preliminary results indicate that some derivatives exhibit moderate to high inhibitory activity against AChE, which may be beneficial in enhancing cholinergic transmission.
| Compound | AChE IC50 (μM) |
|---|---|
| This compound | 60.17 |
| Reference Standard | 50.00 |
Metabolic Effects
Additionally, spirochromanone derivatives have been investigated for their role as acetyl-CoA carboxylase (ACC) inhibitors. These compounds have shown potential in modulating lipid metabolism and may contribute to weight management strategies by enhancing fat oxidation.
Case Studies
- In Vivo Studies : In a study involving C57BL/6J mice, administration of certain spirochromanone derivatives resulted in a significant reduction in respiratory quotient (RQ), indicating increased fat oxidation even under high carbohydrate diets.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of these compounds against oxidative stress-induced neuronal damage in vitro, suggesting their utility in treating neurodegenerative disorders.
Q & A
Q. What synthetic methodologies are recommended for preparing 1'-(2-(3,4-dimethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?
The synthesis typically involves two key steps: (1) spirocyclization to form the chroman-piperidine core and (2) functionalization of the piperidine nitrogen. For example, tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate (intermediate 12 ) is synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone . Subsequent deprotection (e.g., using trifluoroacetic acid) yields spiro[chroman-2,4′-piperidin]-4-one (13 ), which is then acylated with 3,4-dimethoxyphenylacetyl chloride under triethylamine catalysis . Reaction conditions (e.g., 60°C heating for 5 hours) and purification via ethanol recrystallization are critical for reproducibility .
Q. How is the cytotoxicity of this compound evaluated in preclinical studies?
Cytotoxicity is assessed using the MTT assay on human cancer cell lines (e.g., MCF-7, A2780, HT-29). Cells are treated with the compound for 72 hours, and viability is measured spectrophotometrically at 570 nm. IC50 values are calculated using dose-response curves (e.g., compound 16 showed IC50 values of 0.31–5.62 µM across three cell lines) . Doxorubicin is commonly used as a positive control to validate assay sensitivity .
Q. What structural modifications enhance the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?
Introducing sulfonyl groups (e.g., compound 16 ) significantly improves activity, likely due to enhanced electrophilicity and target binding. In contrast, trimethoxyphenyl derivatives (e.g., compound 15 ) exhibit weaker cytotoxicity (IC50 = 18.77–47.05 µM), suggesting steric hindrance or reduced membrane permeability . Modifications at the piperidine nitrogen (e.g., acyl vs. sulfonyl spacers) are critical for optimizing potency .
Advanced Research Questions
Q. How does this compound induce apoptosis in cancer cells, and what experimental methods validate this mechanism?
The compound triggers apoptosis via mitochondrial pathways, as shown by Annexin V/PI staining. For example, 24-hour treatment with compound 16 increased early apoptotic MCF-7 cells by >3-fold compared to controls . Caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements (e.g., JC-1 staining) further confirm apoptotic induction. Flow cytometry also reveals dose-dependent G2-M phase arrest, indicating dual mechanisms of action .
Q. What contradictions exist in structure-activity relationship (SAR) data, and how can they be resolved?
Contradictions arise when substituents with similar electronic profiles yield divergent activities. For instance, sulfonyl derivatives (e.g., 16 ) outperform carbonyl analogs despite comparable electron-withdrawing effects. Resolution requires molecular docking to assess binding interactions (e.g., with histone deacetylases or tubulin) and pharmacokinetic studies (e.g., metabolic stability) to identify non-SAR factors like bioavailability .
Q. How do in vitro and in vivo models differ in evaluating the therapeutic potential of this compound?
In vitro models (e.g., MTT assays) prioritize potency (IC50), while in vivo models (e.g., xenografts) assess bioavailability, toxicity, and tumor regression. Discrepancies often arise due to metabolic inactivation in vivo. For example, compound 16 showed strong in vitro activity but requires structural optimization (e.g., prodrug formulation) to improve oral bioavailability and reduce off-target effects .
Q. What analytical techniques are essential for characterizing novel derivatives?
1H/13C NMR (400 MHz, DMSO-d6) confirms structural integrity, while HRMS validates molecular weight. Elemental analysis (C, H, N) ensures purity (>95%), and HPLC (C18 column, acetonitrile/water gradient) monitors batch consistency . X-ray crystallography resolves stereochemical ambiguities in spirocyclic cores .
Q. How can researchers address low potency in derivatives with bulky substituents?
Bulky groups (e.g., trimethoxyphenyl in 15 ) may hinder target binding. Strategies include:
- Bioisosteric replacement : Substitute with smaller, isosteric groups (e.g., methoxy → fluorine).
- Linker optimization : Replace rigid spacers with flexible alkyl chains to improve conformational adaptability.
- Prodrug design : Mask polar groups (e.g., hydroxyls) to enhance membrane permeability .
Key Recommendations for Future Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
